molecular formula C13H19N B13818320 N-Heptylideneaniline CAS No. 4275-05-2

N-Heptylideneaniline

Cat. No.: B13818320
CAS No.: 4275-05-2
M. Wt: 189.30 g/mol
InChI Key: KMSXNTKLHGLTFH-UHFFFAOYSA-N
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Description

N-Heptylideneaniline is an aromatic amine derivative characterized by an aniline moiety (C₆H₅NH₂) substituted with a heptylidene group (–CH=CH(CH₂)₅–) at the nitrogen atom.

Properties

CAS No.

4275-05-2

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

N-phenylheptan-1-imine

InChI

InChI=1S/C13H19N/c1-2-3-4-5-9-12-14-13-10-7-6-8-11-13/h6-8,10-12H,2-5,9H2,1H3

InChI Key

KMSXNTKLHGLTFH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=NC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

N-Heptylideneaniline can be synthesized through various methods. One common method involves the condensation reaction between heptanal and aniline. The reaction typically occurs under acidic or basic conditions, with the removal of water to drive the reaction to completion. Industrial production methods may involve the use of catalysts to increase the reaction rate and yield. For example, the use of bimetallic reduced graphene oxide as a catalyst has been reported for the synthesis of similar Schiff bases .

Chemical Reactions Analysis

N-Heptylideneaniline undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: this compound can undergo substitution reactions, where the nitrogen or carbon atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.

Scientific Research Applications

N-Heptylideneaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Heptylideneaniline involves its interaction with various molecular targets. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-Heptylideneaniline with key aniline derivatives in terms of structure, properties, and applications.

Structural and Functional Group Differences

  • This compound : Features a seven-carbon alkylidene chain attached to the nitrogen, introducing steric bulk and electron-donating effects.
  • Acetanilide (N-Phenylacetamide) : Contains an acetyl group (–COCH₃) on the nitrogen, leading to reduced basicity and increased stability .
  • N,N-Dimethylaniline : Substituted with two methyl groups, enhancing electron density on the aromatic ring and altering reactivity in electrophilic substitution reactions .
  • Methylenedianiline : Consists of two aniline groups linked by a methylene bridge (–CH₂–), enabling cross-linking in polymer synthesis but associated with significant toxicity .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Properties
This compound* C₁₃H₁₇N 187.28 High lipophilicity; low water solubility
Acetanilide C₈H₉NO 135.17 Mp: 114°C; soluble in hot water
N,N-Dimethylaniline C₈H₁₁N 121.18 Bp: 193°C; miscible with organic solvents
Methylenedianiline C₁₃H₁₄N₂ 198.27 Mp: 89–91°C; carcinogenic

*Note: Properties for this compound are inferred based on structural analogs.

Toxicity Profiles

  • This compound : Likely exhibits moderate toxicity due to the aromatic amine structure, though the heptylidene chain may reduce bioavailability compared to smaller analogs.
  • Acetanilide : Metabolizes to aniline, causing methemoglobinemia and renal toxicity .

Research Findings and Data Gaps

While this compound’s exact applications and hazards remain understudied, its structural analogs highlight trends:

  • Electron-donating substituents (e.g., alkyl chains) increase aromatic ring reactivity but may reduce acute toxicity compared to unsubstituted anilines.
  • Lipophilicity correlates with environmental persistence and bioaccumulation risks, necessitating further ecotoxicological studies.

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